tert-Butyl (3-amino-4-chlorophenyl)carbamate
Overview
Description
“tert-Butyl (3-amino-4-chlorophenyl)carbamate” is a chemical compound. It is related to “tert-butyl N-{2-[(2-amino-4-chlorophenyl)amino]ethyl}carbamate”, which has a CAS Number of 1695045-35-2 .
Synthesis Analysis
The synthesis of related compounds often involves the use of tert-butyl carbamate in palladium-catalyzed synthesis . For example, a general procedure for the N-boc protection of amines involves a solution of diboc, nano-Fe3O4, and the amine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. The related compound “tert-butyl N-{2-[(2-amino-4-chlorophenyl)amino]ethyl}carbamate” has a molecular weight of 285.77 .Scientific Research Applications
1. Catalytic Processes
Tert-Butyl (3-amino-4-chlorophenyl)carbamate is utilized in catalytic processes. For instance, it's involved in the Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines (Storgaard & Ellman, 2009). This highlights its role in complex chemical reactions where chirality and precision are vital.
2. Chemical Synthesis
This compound is integral in the synthesis of various chemicals. For example, it's used in the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the production of biologically active compounds like omisertinib (AZD9291) (Zhao et al., 2017). This demonstrates its utility in creating medically relevant substances.
3. Development of Novel Chemical Pathways
Researchers have explored tert-Butyl (3-amino-4-chlorophenyl)carbamate in developing new chemical pathways. A study discusses its role in the photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a new cascade pathway for assembling 3-aminochromones under mild conditions (Wang et al., 2022). This application is significant in expanding the methods available for complex organic synthesis.
4. Liquid Chromatographic Separation
In the field of analytical chemistry, the compound has been used in the development of liquid chromatography methods. Specifically, it has been involved in the chiral resolution of [4-amino-3-(4-chlorophenyl)butyric acid isomers, demonstrating its utility in separating complex mixtures (Vaccher et al., 1991).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(3-amino-4-chlorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQDDWSYKOTBGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697656 | |
Record name | tert-Butyl (3-amino-4-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-amino-4-chlorophenyl)carbamate | |
CAS RN |
885270-73-5 | |
Record name | tert-Butyl (3-amino-4-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.